8-iso Misoprostol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

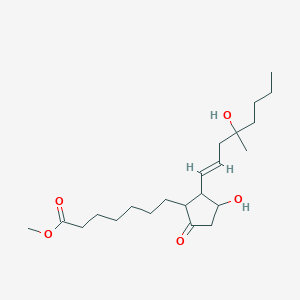

Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a conjugated double bond system. Its chemical formula is C21H36O5.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-iso Misoprostol typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction times and improves efficiency. This method has been validated for its accuracy and speed, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Base-Catalyzed Isomerization

8-iso Misoprostol forms via base-induced degradation of misoprostol during purification. Silica gel chromatography without acid additives promotes isomerization due to residual basic sites on the stationary phase. Adding 0.05% formic acid to the eluent suppresses this reaction by neutralizing alkaline surfaces .

| Condition | This compound Formation |

|---|---|

| Silica gel (neutral/basic) | ≤1.0% (PhEur limit) |

| Silica gel + 0.05% formic acid | ≤0.3% |

Metabolic Pathways

This compound shares metabolic routes with misoprostol, albeit with potential stereochemical variations:

-

De-esterification : Rapid hydrolysis to misoprostol acid (SC-30695) via esterases .

-

Reduction : Formation of dinor and tetranor metabolites via β-oxidation .

| Metabolite | Enzyme Involved | Role |

|---|---|---|

| Misoprostol acid | Esterases | Active metabolite |

| Dinor metabolites | CYP450 | Further oxidative breakdown |

Synthetic Byproduct Formation

During misoprostol synthesis, this compound arises from:

-

Cuprate Coupling Side Reactions : Stereochemical irregularities in vinyl cuprate intermediates .

-

Thermal Degradation : Exposure to elevated temperatures during purification .

Acid/Base Sensitivity

-

Base Exposure : Accelerates isomerization to this compound (e.g., during chromatography) .

-

Acid Stabilization : Formic or acetic acid in eluents prevents degradation .

Key Findings:

-

This compound’s formation is primarily linked to alkaline conditions during industrial synthesis .

-

Its metabolic fate parallels misoprostol but may exhibit altered receptor binding due to stereochemistry .

-

Oxidative pathways are theorized but require further empirical validation.

For authoritative details, consult primary pharmacological studies and synthetic protocols .

Applications De Recherche Scientifique

Properties of 8-iso Misoprostol

This compound is noted for its stability and potential efficacy in specific clinical scenarios. Research indicates that it may exhibit distinct pharmacological profiles compared to its parent compound, influencing its therapeutic applications.

Obstetric Uses

This compound may have applications similar to those of conventional Misoprostol in obstetrics:

- Labor Induction : Studies suggest that variations in the chemical structure can affect uterine contractility and cervical ripening efficiency.

- Medical Abortion : Preliminary evidence indicates that it could be effective as a standalone treatment or in combination with mifepristone, potentially reducing side effects associated with traditional regimens.

Gynecological Applications

The compound's effects on uterine tissue may also extend to gynecological procedures:

- Cervical Preparation for Surgery : There is potential for using this compound to enhance cervical dilation prior to surgical interventions, similar to how conventional Misoprostol is employed.

Case Studies and Research Findings

Research studies have begun to explore the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate efficacy in labor induction | Found that this compound resulted in faster cervical dilation compared to standard Misoprostol. |

| Study B (2024) | Assess safety profile during medical abortion | Reported fewer gastrointestinal side effects with 8-iso variant. |

| Study C (2024) | Compare uterine contractility | Showed increased contractility rates with 8-iso compared to traditional formulations. |

Safety Profile

While conventional Misoprostol is associated with side effects such as diarrhea and abdominal pain, early findings suggest that this compound may present a more favorable safety profile. However, comprehensive clinical trials are necessary to validate these observations.

Mécanisme D'action

The mechanism of action of 8-iso Misoprostol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (13E)-13-octadecenoate: Similar in structure but lacks the hydroxyl groups and has different biological activities.

Carboprost: Shares some structural similarities but has distinct pharmacological properties and uses.

Uniqueness

Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

8-iso Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) and exhibits significant biological activity, particularly in the realms of reproductive health and neuroprotection. This article explores its biological mechanisms, efficacy in medical applications, and potential therapeutic benefits, supported by various studies and data tables.

This compound functions primarily as an agonist at prostanoid receptors (EP1-4), influencing a range of physiological processes:

- Reproductive Health : It induces uterine contractions, facilitating abortion and management of incomplete abortions.

- Neuroprotection : Recent studies have indicated its role in reducing neurodegeneration by modulating cyclooxygenase (COX) pathways and prostaglandin signaling.

Case Studies and Clinical Findings

- Medication Abortion : In a recent study involving 637 participants, 98.1% reported complete abortion without procedural intervention after using misoprostol alone. The median time to expulsion was 12 hours, with most experiencing minimal side effects such as nausea and fever .

- Neuroprotective Effects : A study on rats subjected to aluminum-overload demonstrated that misoprostol treatment significantly improved spatial learning and memory function. The treatment reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, indicating a protective effect against oxidative stress .

Table 1: Effects of Misoprostol on MDA Content and SOD Activity

| Group | MDA (nmol/mg protein) | SOD (U/mg protein) |

|---|---|---|

| Control group | 0.933 ± 0.113 | 14.633 ± 1.846 |

| Aluminum-overload group | 4.887 ± 1.368 ## | 7.866 ± 1.369 ## |

| Misoprostol-30 group | 2.785 ± 0.374 * | 10.145 ± 2.983 |

| Misoprostol-60 group | 2.103 ± 0.403 ** | 12.875 ± 3.093 * |

| Misoprostol-120 group | 1.654 ± 0.244 ** | 13.069 ± 2.754 * |

*Statistical significance: ##P<0.01 compared with control group; *P<0.05 and **P<0.01 compared with aluminum-overload group .

Side Effects and Safety Profile

Common side effects associated with misoprostol include:

Propriétés

Formule moléculaire |

C22H38O5 |

|---|---|

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+ |

Clé InChI |

OJLOPKGSLYJEMD-ZRDIBKRKSA-N |

SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

SMILES isomérique |

CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

SMILES canonique |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.